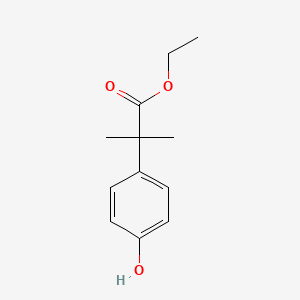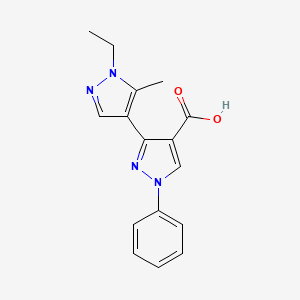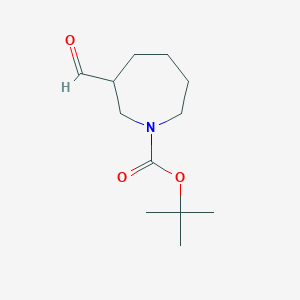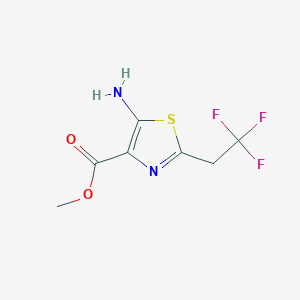![molecular formula C16H18ClN3O2S B2559387 2-chloro-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]pyridine-4-carboxamide CAS No. 1119210-93-3](/img/structure/B2559387.png)
2-chloro-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]pyridine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]pyridine-4-carboxamide, also known as CT-707, is a small molecule drug that has been developed for the treatment of cancer. It belongs to the class of drugs known as protein kinase inhibitors, which are designed to block the activity of specific enzymes that are involved in the growth and survival of cancer cells.
Mecanismo De Acción
2-chloro-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]pyridine-4-carboxamide works by binding to the ATP-binding site of these protein kinases, which prevents them from phosphorylating their downstream targets. This leads to a disruption of the signaling pathways that are necessary for cancer cells to grow and divide, ultimately leading to their death.
Biochemical and Physiological Effects:
In addition to its effects on cancer cells, this compound has also been shown to have other biochemical and physiological effects. For example, it has been shown to inhibit the activity of the enzyme CYP3A4, which is involved in the metabolism of many drugs. This could potentially lead to drug-drug interactions if this compound is co-administered with other drugs that are metabolized by this enzyme.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-chloro-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]pyridine-4-carboxamide is its specificity for certain protein kinases, which allows for targeted inhibition of these enzymes without affecting other cellular processes. However, one limitation is that it may not be effective against all tumor types, and further research is needed to determine which patients would benefit most from this treatment.
Direcciones Futuras
There are several potential future directions for the development of 2-chloro-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]pyridine-4-carboxamide. One possibility is to combine it with other targeted therapies to enhance its efficacy against certain tumor types. Another possibility is to explore its potential for use in combination with immunotherapy, which has shown promising results in the treatment of some cancers. Additionally, further research is needed to better understand the safety and efficacy of this compound in human clinical trials.
Métodos De Síntesis
The synthesis of 2-chloro-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]pyridine-4-carboxamide involves several steps, including the reaction of 2-chloro-4-pyridinecarboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 2-(morpholin-4-yl)-2-(thiophen-2-yl)ethylamine to form the intermediate amide, which is subsequently treated with acetic anhydride to form the final product.
Aplicaciones Científicas De Investigación
2-chloro-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]pyridine-4-carboxamide has been extensively studied in preclinical models of cancer, where it has shown promising activity against a range of different tumor types. It has been shown to inhibit the activity of several different protein kinases that are involved in cancer cell growth and survival, including FGFR1, FGFR2, FLT3, and PDGFRα.
Propiedades
IUPAC Name |
2-chloro-N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O2S/c17-15-10-12(3-4-18-15)16(21)19-11-13(14-2-1-9-23-14)20-5-7-22-8-6-20/h1-4,9-10,13H,5-8,11H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OACFKELCGSFIRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNC(=O)C2=CC(=NC=C2)Cl)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(benzo[d]thiazol-2-yl)-5-bromothiophene-2-carboxamide](/img/structure/B2559305.png)


![Tert-butyl 2-(aminomethyl)spiro[2.3]hexane-2-carboxylate](/img/structure/B2559312.png)
![5-((2-(diethylamino)ethyl)thio)-1,3-dimethyl-7-(p-tolyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2559313.png)
![(1H-indol-3-yl)(4-(6-(methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2559314.png)
![1-[(1S,2R)-2-Aminocyclopentyl]pyrrolidin-3-ol](/img/structure/B2559317.png)
![3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(4-methoxyphenyl)-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2559319.png)


![N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3,5-dimethoxybenzamide](/img/structure/B2559323.png)


